molecular formula C18H18N2OS3 B6056580 2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole

2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole

Cat. No. B6056580
M. Wt: 374.5 g/mol
InChI Key: STXPTGCZGMQOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole is a compound that belongs to the class of thiadiazoles. This compound has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Scientific Research Applications

2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and antifungal activities. In addition, this compound has shown promise as a potential anticonvulsant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication, cell division, and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of various bacterial and fungal strains. In addition, this compound has shown anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole in lab experiments is its relatively simple synthesis method. However, the compound is not commercially available and must be synthesized in the lab. In addition, its biological activity and mechanism of action are not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models. Another area of research is the development of new synthetic methods to produce this compound and its derivatives. Lastly, the potential applications of this compound in agriculture and material science should also be explored.

Synthesis Methods

The synthesis of 2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole has been described in the literature. One of the commonly used methods involves the reaction of 4-methoxybenzyl chloride and 3-methylbenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is then cyclized to form the thiadiazole ring.

properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS3/c1-13-4-3-5-15(10-13)12-23-18-20-19-17(24-18)22-11-14-6-8-16(21-2)9-7-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXPTGCZGMQOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole

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